molecular formula C13H14ClN3O B12187530 [6-(4-Chlorophenyl)pyridazin-3-yl](2-methoxyethyl)amine

[6-(4-Chlorophenyl)pyridazin-3-yl](2-methoxyethyl)amine

Cat. No.: B12187530
M. Wt: 263.72 g/mol
InChI Key: LTZWIWCMUOGMHJ-UHFFFAOYSA-N
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Description

Chemical Structure: 6-(4-Chlorophenyl)pyridazin-3-ylamine (CAS: 1018127-44-0 ) is a pyridazine derivative with a 4-chlorophenyl substituent at the 6-position and a 2-methoxyethylamine group at the 3-position. Its molecular formula is C₁₃H₁₄ClN₃O (MW: 281.73 g/mol).

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2-methoxyethyl)pyridazin-3-amine

InChI

InChI=1S/C13H14ClN3O/c1-18-9-8-15-13-7-6-12(16-17-13)10-2-4-11(14)5-3-10/h2-7H,8-9H2,1H3,(H,15,17)

InChI Key

LTZWIWCMUOGMHJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyridazinone Precursors

The most common starting material for this route is 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4), which undergoes halogenation to generate reactive intermediates. For example:

  • Bromination followed by POCl3 treatment :

    • Step 1 : Bromination of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone with bromine in acetic acid yields 3-bromo-6-(4-chlorophenyl)pyridazine.

    • Step 2 : Subsequent treatment with phosphorus oxychloride (POCl3) replaces the hydroxyl group with chlorine, forming 3-chloro-6-(4-chlorophenyl)pyridazine .

Reaction Conditions :

StepReagentsSolventTemperatureYield
1Br₂, acetic acidAcetic acid65°C, 3 h85%
2POCl₃-Reflux, 5 h78%

Amination with 2-Methoxyethylamine

The chlorinated intermediate reacts with 2-methoxyethylamine under basic conditions:

  • Procedure :

    • 3-Chloro-6-(4-chlorophenyl)pyridazine is stirred with 2-methoxyethylamine and cesium carbonate (Cs₂CO₃) in DMF at 20°C for 18 hours.

    • Workup involves aqueous extraction and chromatography to isolate the product.

Key Data :

  • Yield : 71%

  • Purity : >95% (HPLC)

  • Critical Parameter : Excess Cs₂CO₃ ensures deprotonation of the amine, enhancing nucleophilicity.

Reductive Amination of Pyridazinone Derivatives

Ketone Intermediate Formation

6-(4-Chlorophenyl)pyridazin-3(2H)-one is converted to a ketone via oxidation, though direct methods are less common. Alternatively, pre-functionalized intermediates (e.g., 3-oxo derivatives) are used.

Coupling with 2-Methoxyethylamine

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid.

  • Conditions :

    • Stirring at 25°C for 12 hours.

    • pH maintained at 4–5 using acetic acid.

Outcome :

  • Yield : 68%

  • Side Products : <5% over-reduction byproducts.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

While less direct, this method constructs the pyridazine core early in the synthesis:

  • Substrates :

    • 3-Amino-6-bromopyridazine

    • 4-Chlorophenylboronic acid

  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water.

Post-Coupling Modification :
The bromine atom at position 6 is replaced with 2-methoxyethylamine via Buchwald-Hartwig amination.

Performance Metrics :

  • Coupling Yield : 82%

  • Amination Yield : 65%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh selectivity, scalableRequires hazardous POCl₃70–85%
Reductive AminationMild conditions, fewer stepsLow functional group tolerance60–75%
Cross-CouplingModular, versatileHigh catalyst cost, multi-step50–70%

Industrial-Scale Considerations

Process Optimization

  • Solvent Choice : DMF or NMP for high solubility of intermediates.

  • Catalyst Recycling : Pd catalysts recovered via filtration in cross-coupling routes.

  • Waste Management : Neutralization of POCl₃ with ice-water minimizes environmental impact.

Cost Analysis

  • Nucleophilic Substitution : Lowest cost ($120–150/kg) due to minimal catalyst use.

  • Cross-Coupling : Highest cost ($450–600/kg) from Pd and ligand expenses.

Emerging Methodologies

Photoredox Catalysis

Recent patents describe visible-light-mediated amination using Ir or Ru photocatalysts, reducing reaction times to 2–4 hours.

Continuous Flow Synthesis

Microreactor systems improve heat transfer and safety in exothermic steps (e.g., bromination) .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)pyridazin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-methoxyethylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs to 6-(4-Chlorophenyl)pyridazin-3-ylamine exhibit anticancer properties. For instance, pyridazine derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. A study demonstrated that such compounds could effectively inhibit c-KIT kinase, which is crucial in certain types of gastrointestinal stromal tumors (GIST) .

2. Neurological Disorders

The compound's potential in treating neurological disorders is under investigation. Similar compounds have been associated with neuroprotective effects and the modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and other forms of dementia .

Agricultural Applications

1. Insecticidal Properties

6-(4-Chlorophenyl)pyridazin-3-ylamine has been explored for its insecticidal properties. Research into N-substituted pyridazine derivatives has revealed their effectiveness in controlling insect populations, making them suitable candidates for agricultural pest management .

Biochemical Research

1. Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for various enzymes, potentially affecting metabolic pathways. For example, enzyme assays indicate that structurally related compounds can inhibit lysosomal phospholipase A2, which plays a role in lipid metabolism and cellular signaling . Such inhibitory effects are crucial for understanding drug-induced phospholipidosis and other drug toxicity mechanisms.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetReference
6-(4-Chlorophenyl)pyridazin-3-ylamineAnticancerc-KIT kinase
Similar Pyridazine DerivativeNeuroprotectiveNeurotransmitter systems
N-substituted PyridazineInsecticidalVarious insect species
Related CompoundEnzyme inhibitionLysosomal phospholipase A2

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various pyridazine derivatives demonstrated that modifications to the 4-chlorophenyl group significantly enhanced anticancer activity against GIST cells. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds.

Case Study 2: Insect Control
Field trials using N-substituted pyridazine compounds showed a marked reduction in pest populations compared to control groups. These findings suggest that such compounds could be integrated into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)pyridazin-3-ylamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
[Target Compound] 2-Methoxyethylamine C₁₃H₁₄ClN₃O 281.73 Balanced lipophilicity/solubility
6-(4-Chlorophenyl)-N-(3-pyridylmethyl)pyridazin-3-amine 3-Pyridinylmethylamine C₁₆H₁₃ClN₄ 296.76 Increased polarity due to pyridine
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 2-Methoxyphenylamine C₁₁H₁₀ClN₃O 235.67 Aromatic amine with π-π interactions
N-Methyl, N-(6-methoxypyridazin-3-yl)amine derivatives N-Methyl, N-methoxyalkyl Variable ~250–300 Autotaxin modulators for inflammation

Key Observations :

  • Lipophilicity: The 4-chlorophenyl group in the target compound and ’s analogue enhances membrane permeability compared to non-chlorinated analogues .
  • Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility relative to the 3-pyridinylmethyl group in , which may form stronger hydrogen bonds but has higher polarity .
  • Bioactivity : N-Methyl, N-methoxyalkyl derivatives (–13) show specific modulation of autotaxin (ATX), suggesting substituent-dependent target engagement .

Biological Activity

The compound 6-(4-Chlorophenyl)pyridazin-3-ylamine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal and agricultural chemistry. Its unique structure, characterized by a pyridazine ring with a chlorophenyl substituent and an amine functional group, suggests a variety of possible interactions with biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H15ClN2O\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_2\text{O}

This structure enables the compound to engage in various chemical reactions, influencing its biological activity. The presence of both aromatic and aliphatic components may enhance its selectivity and potency compared to simpler derivatives.

Biological Activity Overview

Research into the biological activity of 6-(4-Chlorophenyl)pyridazin-3-ylamine indicates potential applications in several areas:

  • Anticancer Activity : Similar compounds have shown promise as inhibitors of critical pathways involved in tumor growth and angiogenesis, particularly through interactions with phosphatidylinositol-3-kinase (PI3K) signaling pathways .
  • Phospholipidosis : The compound's interaction with lysosomal phospholipase A2 has been studied, indicating that it may influence the accumulation of phospholipids within lysosomes, which is a significant factor in drug-induced toxicity .
  • Pesticidal Properties : Preliminary studies suggest potential applications as a pesticide or herbicide due to its biological activity against certain pests.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological effects of this compound. Compounds with similar structures have been analyzed to determine their binding affinities to various biological targets. For instance, predictive models utilizing SAR have indicated that modifications to the molecular structure can significantly impact efficacy and specificity.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against cancer cell lines. The results indicate that derivatives of pyridazine exhibit varying degrees of antiproliferative activity. For example:

CompoundCell LineIC50 (μM)
Compound AA549 (Lung Cancer)5.1
Compound BHeLa (Cervical Cancer)9.76
Compound CMCF7 (Breast Cancer)14.7

These findings suggest that modifications to the pyridazine core can enhance or diminish biological activity depending on the specific cell line tested .

In Vivo Studies

In vivo evaluations are essential for understanding pharmacokinetics and pharmacodynamics. Early studies indicate that compounds similar to 6-(4-Chlorophenyl)pyridazin-3-ylamine demonstrate favorable absorption and distribution profiles, contributing to their therapeutic potential .

Case Studies

  • Anticancer Research : A study focusing on pyridazine derivatives highlighted their role in inhibiting cancer cell proliferation through PI3K pathway modulation. The findings support further exploration into this compound for cancer therapy applications .
  • Pharmacological Investigations : Another investigation into structural analogs revealed significant differences in activity based on substituent variations, underscoring the importance of chemical modifications in enhancing therapeutic effects .

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